molecular formula C8H12BrN B14007906 3-(Bromomethyl)cyclohexanecarbonitrile CAS No. 7399-46-4

3-(Bromomethyl)cyclohexanecarbonitrile

Cat. No.: B14007906
CAS No.: 7399-46-4
M. Wt: 202.09 g/mol
InChI Key: VDLVKZNINMRGFK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C8H12BrN. It is a derivative of cyclohexane, where a bromomethyl group and a carbonitrile group are attached to the cyclohexane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Bromomethyl)cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclohexanecarbonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of hydroxymethylcyclohexanecarbonitrile, cyanomethylcyclohexanecarbonitrile, or aminomethylcyclohexanecarbonitrile.

    Reduction: Formation of cyclohexylmethylamine.

    Oxidation: Formation of cyclohexanecarboxylic acid.

Scientific Research Applications

3-(Bromomethyl)cyclohexanecarbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drug candidates, particularly those targeting specific receptors or enzymes.

    Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and resins.

    Biological Studies: It is used in the study of biochemical pathways and the development of bioactive molecules.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)cyclohexanecarbonitrile depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the carbonitrile group is reduced to an amine, which can interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

3-(Bromomethyl)cyclohexanecarbonitrile can be compared with other similar compounds, such as:

    3-(Chloromethyl)cyclohexanecarbonitrile: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.

    3-(Hydroxymethyl)cyclohexanecarbonitrile: Contains a hydroxyl group instead of a bromomethyl group. It has different chemical properties and reactivity.

    Cyclohexanecarbonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its combination of a bromomethyl group and a carbonitrile group, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

7399-46-4

Molecular Formula

C8H12BrN

Molecular Weight

202.09 g/mol

IUPAC Name

3-(bromomethyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C8H12BrN/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-5H2

InChI Key

VDLVKZNINMRGFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C#N)CBr

Origin of Product

United States

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